molecular formula C22H20N2O4S B11417665 3-hydroxy-3,7-bis(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-3,7-bis(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11417665
M. Wt: 408.5 g/mol
InChI Key: CUZYVXMUZUSRDG-UHFFFAOYSA-N
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Description

3-hydroxy-3,7-bis(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3,7-bis(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes with ethyl acetoacetate and 1,3-thiazol-2-amine in isopropyl alcohol at 20°C under ultrasonic activation . This method aligns with the principles of green chemistry, emphasizing environmental safety and efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multi-component reactions are likely to be employed to ensure high yield and efficiency while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3,7-bis(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-hydroxy-3,7-bis(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3,7-bis(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

3-hydroxy-3,7-bis(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H20N2O4S/c1-27-16-7-3-14(4-8-16)18-11-20(25)24-21(19(18)12-23)29-13-22(24,26)15-5-9-17(28-2)10-6-15/h3-10,18,26H,11,13H2,1-2H3

InChI Key

CUZYVXMUZUSRDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)OC)O

Origin of Product

United States

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